Redoxal (CAS 52962-95-5) is a synthetic dicarboxylic acid and a non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [1]. In procurement and assay design, Redoxal is primarily selected as a highly selective pyrimidine-depleting agent that avoids the generalized mitochondrial toxicity often seen with legacy quinone-analog inhibitors [1]. Its distinct structural profile—divergent from cinchoninic acid, isoxazole, and naphthoquinone derivatives—grants it broad cross-species efficacy, making it a versatile baseline compound for antiviral, immunosuppressive, and antibacterial screening workflows [1].
Substituting Redoxal with more common DHODH inhibitors, such as Atovaquone, Brequinar, or Dichloroallyl-lawsone, frequently compromises assay integrity due to off-target effects or strict species specificity. For example, naphthoquinone derivatives often cause confounding cytotoxicity by inhibiting mitochondrial succinate-induced respiration, whereas Redoxal preserves baseline mitochondrial electron transport [1]. Furthermore, highly targeted mammalian inhibitors like Brequinar fail to inhibit non-mammalian DHODH orthologs (e.g., in Phytophthora infestans), rendering them ineffective for broad-spectrum pathogen assays where Redoxal maintains consistent inhibitory activity[2].
In isolated human mitochondria, Redoxal strictly targets DHODH without inhibiting NADH- or succinate-induced respiration. In direct contrast, Atovaquone and Dichloroallyl-lawsone demonstrate significant off-target inhibition of succinate-induced respiration (IC50 = 6.1 μM and 14.1 μM, respectively)[1].
| Evidence Dimension | Inhibition of succinate-induced mitochondrial respiration |
| Target Compound Data | Redoxal: Marginal to no inhibition |
| Comparator Or Baseline | Atovaquone (IC50 = 6.1 μM) and Dichloroallyl-lawsone (IC50 = 14.1 μM) |
| Quantified Difference | Complete preservation of baseline electron transport with Redoxal, whereas comparators show micromolar off-target toxicity |
| Conditions | Isolated human mitochondria assays |
Allows researchers to isolate the effects of pyrimidine depletion without confounding generalized mitochondrial toxicity or electron transport chain disruption.
While Brequinar is a nanomolar inhibitor of human DHODH, it fails to decrease the activity of the Phytophthora infestans DHODH ortholog (ΔN54PiDHODH). Redoxal, however, successfully inhibits both the human enzyme and the pathogen ortholog, demonstrating broader cross-species utility [1].
| Evidence Dimension | Inhibition of P. infestans DHODH (ΔN54PiDHODH) |
| Target Compound Data | Redoxal: Active cross-species inhibition |
| Comparator Or Baseline | Brequinar: No decrease in activity |
| Quantified Difference | Redoxal maintains cross-species efficacy where the mammalian-specific Brequinar fails completely |
| Conditions | Recombinant pathogen DHODH activity assay |
Essential for procurement in agricultural or broad-spectrum antifungal/antiparasitic screening where mammalian-only inhibitors yield false negatives.
Unlike typical competitive inhibitors that compete with ubiquinone, Redoxal exhibits a non-competitive inhibition profile for human DHODH with a competitive inhibition constant (Kic) of 402 nM and an uncompetitive inhibition constant (Kiu) of 506 nM [1].
| Evidence Dimension | Enzyme inhibition kinetics (Human DHODH) |
| Target Compound Data | Redoxal: Non-competitive (Kic = 402 nM; Kiu = 506 nM) |
| Comparator Or Baseline | Standard quinone analogs: Competitive inhibition |
| Quantified Difference | Redoxal binds non-competitively, preventing displacement by high endogenous ubiquinone concentrations |
| Conditions | Purified recombinant human DHODH kinetic assays |
Ensures stable, predictable enzyme inhibition in complex cell-based assays regardless of fluctuating intracellular ubiquinone concentrations.
In primary human peripheral blood mononuclear cells (PBMCs) infected with HIV-1, Redoxal inhibits viral replication via APOBEC3G stabilization with an IC50 of 1.37 μM and a TC50 > 100 μM, yielding a therapeutic index (TI) > 73. In contrast, alternative hit compounds like Lomofungin were abandoned due to severe cytotoxicity [1].
| Evidence Dimension | Therapeutic Index (TI) in PBMC HIV-1 replication assay |
| Target Compound Data | Redoxal: TI > 73 (IC50 = 1.37 μM, TC50 > 100 μM) |
| Comparator Or Baseline | Lomofungin: High cytotoxicity (prevented further development) |
| Quantified Difference | Redoxal provides a >73-fold safety window for cellular assays, whereas Lomofungin is highly toxic |
| Conditions | HIV-1 Ba-L infected primary human PBMCs |
Provides a safe, highly specific tool for studying pyrimidine-depletion-mediated antiviral pathways without cell death artifacts.
Beyond DHODH, Redoxal acts as a multi-target inhibitor of bacterial prenyltransferases, inhibiting Mycobacterium tuberculosis DPPS (IC50 = 3.6 μM) and E. coli UPPS (IC50 = 7.8 μM) [1]. This dual-action profile is rarely found in standard single-target antibacterial screening libraries.
| Evidence Dimension | Inhibition of bacterial prenyltransferases |
| Target Compound Data | Redoxal: Dual inhibition (MtDPPS IC50 = 3.6 μM; EcUPPS IC50 = 7.8 μM) |
| Comparator Or Baseline | Standard single-target UPPS or DPPS inhibitors |
| Quantified Difference | Simultaneous inhibition of two critical bacterial cell wall synthesis enzymes |
| Conditions | In vitro recombinant bacterial enzyme assays |
Offers a multi-target mechanism for antibacterial drug discovery, reducing the likelihood of rapid resistance development in screening models.
Redoxal is the optimal choice for assays requiring APOBEC3G stabilization via DHODH inhibition, as it provides a high therapeutic index without the generalized cytotoxicity seen with other screening hits like Lomofungin [1].
For agricultural and antifungal research (e.g., Phytophthora infestans), Redoxal is preferred over mammalian-specific inhibitors like Brequinar, which fail to inhibit non-mammalian DHODH orthologs [2].
Redoxal serves as a critical selective tool or negative control in mitochondrial assays where distinguishing pyrimidine biosynthesis from electron transport chain function is required, as it avoids the succinate-respiration inhibition caused by Atovaquone [3].
Procured as a reference multi-target inhibitor for screening platforms targeting decaprenyl and undecaprenyl diphosphate synthases (DPPS/UPPS) in Mycobacterium tuberculosis and E. coli[4].
Irritant